molecular formula C14H16BrNO2 B13221087 1-(3-Bromophenyl)-3-propanoylpiperidin-2-one

1-(3-Bromophenyl)-3-propanoylpiperidin-2-one

Cat. No.: B13221087
M. Wt: 310.19 g/mol
InChI Key: GBTSQGZBRGBGMF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(3-Bromophenyl)-3-propanoylpiperidin-2-one is an organic compound that features a bromophenyl group attached to a piperidinone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Bromophenyl)-3-propanoylpiperidin-2-one typically involves the reaction of 3-bromobenzaldehyde with piperidin-2-one under specific conditions. The reaction may require a catalyst and controlled temperature to ensure the desired product is obtained. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(3-Bromophenyl)-3-propanoylpiperidin-2-one can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogens, nucleophiles.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a carboxylic acid derivative, while reduction may produce an alcohol derivative.

Scientific Research Applications

1-(3-Bromophenyl)-3-propanoylpiperidin-2-one has several scientific research applications, including:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activity and interactions with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(3-Bromophenyl)-3-propanoylpiperidin-2-one involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

1-(3-Bromophenyl)-3-propanoylpiperidin-2-one can be compared with other similar compounds, such as:

    1-(3-Bromophenyl)piperidine: Similar structure but lacks the propanoyl group.

    1-(3-Bromophenyl)-7-chloro-6-methoxy-3,4-dihydroisoquinoline: Contains additional functional groups and a different ring structure.

Properties

Molecular Formula

C14H16BrNO2

Molecular Weight

310.19 g/mol

IUPAC Name

1-(3-bromophenyl)-3-propanoylpiperidin-2-one

InChI

InChI=1S/C14H16BrNO2/c1-2-13(17)12-7-4-8-16(14(12)18)11-6-3-5-10(15)9-11/h3,5-6,9,12H,2,4,7-8H2,1H3

InChI Key

GBTSQGZBRGBGMF-UHFFFAOYSA-N

Canonical SMILES

CCC(=O)C1CCCN(C1=O)C2=CC(=CC=C2)Br

Origin of Product

United States

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